N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-9-19(23-20(26)14-5-3-2-4-6-14)25(24-13)21-22-16(11-29-21)15-7-8-17-18(10-15)28-12-27-17/h7-11,14H,2-6,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTANPRKKJUNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCCC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis, effectively inhibiting the proliferation of cancer cells.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By targeting tubulin and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle. This leads to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells.
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation. It achieves this by causing cell cycle arrest and inducing apoptosis in cancer cells. In particular, it has shown potent growth inhibition properties with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines.
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes several key functional groups: a thiazole ring, a benzodioxole moiety, and a pyrazole derivative. The molecular formula is with a molecular weight of approximately 452.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various pathological processes. The unique structural features enable it to modulate the activity of these targets, leading to significant pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including:
- Colon carcinoma (HCT-116) : IC50 values around 6.2 μM .
- Breast cancer (MCF-7) : Significant cytotoxicity was observed with IC50 values ranging from 27.3 μM to 43.4 μM for different derivatives .
These findings suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Anti-fibrotic Activity
The compound's analogs have been reported to exhibit anti-fibrotic effects by inhibiting collagen synthesis in hepatic stellate cells. This mechanism involves the modulation of transforming growth factor-beta (TGF-β) signaling pathways, which are critical in fibrosis development .
Case Studies and Research Findings
Several research studies have focused on the biological activity of compounds related to this compound:
- Study on Hepatic Fibrosis : A study evaluated the anti-fibrotic potential of thiazole derivatives in a rat model of hepatic fibrosis induced by dimethylnitrosamine (DMN). The results indicated a significant reduction in collagen deposition and TGF-β expression .
- Cytotoxicity Screening : Another investigation assessed the cytotoxicity of various thiazole derivatives against multiple cancer cell lines, revealing that certain derivatives had potent inhibitory effects on cell viability .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a benzodioxole-thiazole-pyrazole backbone with several derivatives in the evidence. Key structural variations include:
Key Observations :
- Carboxamide Group : The target compound’s cyclohexanecarboxamide group provides greater steric bulk compared to cyclopropanecarboxamide (Compounds 74, 93, 34) or acetamide (Compound 41), which may enhance hydrophobic interactions but reduce solubility .
- Thiazole Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 93) lower yields (16%) compared to electron-neutral substituents (e.g., phenyl in Compound 3a, 68%) due to steric and electronic effects during coupling reactions .
- Spectral Trends : The ¹H-NMR signals for pyrazole protons (δ ~8.12 ppm) and aromatic protons (δ 7.2–7.6 ppm) are consistent across analogs, confirming structural integrity .
Computational and Analytical Insights
- Electrostatic Potential: The benzodioxole-thiazole core likely exhibits electron-deficient regions (thiazole) and electron-rich regions (benzodioxole), as seen in Multiwfn-based analyses of similar heterocycles .
- Thermal Stability : Higher melting points in chlorinated derivatives (e.g., Compound 3b, mp 171–172°C vs. 3a, 133–135°C) suggest enhanced crystallinity due to halogenated aryl groups .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and what reaction conditions are critical for optimizing yields?
The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. A common approach uses DMF as a solvent and K₂CO₃ as a base to facilitate nucleophilic substitution or coupling reactions. Temperature control (room temperature to 80°C) and catalyst selection (e.g., palladium for cross-couplings) significantly impact yield and purity. Microwave-assisted synthesis has been reported to enhance reaction efficiency in similar heterocyclic systems .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
1H/13C NMR and FT-IR spectroscopy are critical for verifying functional groups (e.g., carboxamide, thiazole). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. TLC monitors reaction progress, and HPLC assesses purity (>95% is standard for research-grade material) .
Q. What solvents and catalysts are commonly employed in its synthesis, and why?
Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in coupling reactions, while toluene is used for reflux conditions in cyclization steps. Catalysts such as Pd(PPh₃)₄ (for Suzuki couplings) or EDCI/HOBt (for carboxamide formation) improve regioselectivity. Base selection (e.g., K₂CO₃ vs. NaH ) influences reaction kinetics and byproduct formation .
Q. How do the heterocyclic moieties (thiazole, pyrazole, benzo[d][1,3]dioxole) contribute to its biological activity?
The thiazole and pyrazole rings enable π-π stacking with biological targets (e.g., enzymes or receptors), while the benzo[d][1,3]dioxole group enhances metabolic stability. These moieties collectively improve binding affinity and selectivity, as observed in analogous compounds with anticancer and antimicrobial activities .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
DoE (Design of Experiments) models identify critical variables (e.g., solvent ratio, temperature gradient). For example, switching from conventional heating to microwave irradiation reduced reaction time from 24 hours to 2 hours in a related thiadiazole synthesis, achieving >85% yield .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Standardize assay protocols (e.g., cell lines, incubation time) and validate compound purity via LC-MS . Contradictions may arise from impurity-driven off-target effects or differences in solubility (use DMSO stock solutions with <0.1% water). Cross-reference data with structural analogs to identify SAR trends .
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
Focus on modifying:
- Pyrazole substituents (e.g., methyl vs. tert-butyl groups) to probe steric effects.
- Thiazole-linked moieties (e.g., replacing benzo[d][1,3]dioxole with thiophene) to alter electronic properties. Use molecular docking to prioritize analogs with predicted binding to targets like COX-2 or EGFR .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
The compound may undergo hydrolysis at the carboxamide bond in acidic environments. Stabilization strategies include:
- Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring.
- Encapsulation in liposomal formulations to prolong half-life in vitro .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
ADMET predictors (e.g., SwissADME) assess logP (target 2–4 for balance between solubility and membrane permeability) and CYP450 inhibition risks . MD simulations evaluate conformational flexibility in aqueous vs. lipid environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
